(R)-4-氰基噻唑烷-3-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a compound that has not been directly described in the provided papers. However, related compounds have been synthesized and studied, which can give insights into the properties and potential synthesis of the target molecule. For instance, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is an intermediate of Biotin, a vital water-soluble vitamin . This suggests that the target compound may also be related to biologically active molecules and could be synthesized from similar starting materials such as L-cystine.

Synthesis Analysis

The synthesis of related thiazolidine derivatives typically involves multi-step processes. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine was achieved in an overall yield of 54% through three steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, indicating that amino acids can serve as starting materials for such compounds . These methods could potentially be adapted for the synthesis of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester by incorporating a cyano functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is crucial for their biological activity and chemical reactivity. The structure of (R)-thiazolidine-4-carboxylic acid was refined at different temperatures, and population analysis was carried out to refine the electron distribution within the molecule . This type of analysis is essential for understanding the electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Thiazolidine derivatives participate in various chemical reactions. For instance, the condensation of thiazolidine-2,4-dicarboxylic acid with phenyl isocyanate led to the formation of hydantoins . N-acylation followed by reaction with benzylamine was regioselective, leading to bicyclic derivatives . These reactions demonstrate the versatility of thiazolidine derivatives in forming a range of chemical structures, which could be relevant for the synthesis and functionalization of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. While specific properties of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester are not provided, related compounds exhibit interesting behaviors in solution, such as stereoselective esterification and acid-catalyzed epimerization mechanisms . These properties are important for the practical use of these compounds in chemical synthesis and may also affect their storage, handling, and application in various fields.

科学研究应用

生物活性化合物和衍生物

(R)-4-氰基噻唑烷-3-羧酸叔丁酯作为噻唑烷的衍生物,可能与其他噻唑烷衍生物共享一些性质。噻唑烷及其类似物,包括硫氰酸酯和其他噻唑烷-4-酮类化合物,以其广泛的生物活性而闻名。这些化合物表现出显著的抗癌、抗微生物和抗菌性能。此外,由于它们的生物活性特性,它们已被探索用于化妆品、农业和制药行业的潜力(Dembitsky, 2006; Szczepański等,2022; Santos et al., 2018)。

催化动力学分辨

该化合物还可用于催化非酶动力学分辨过程。这些过程在不对称有机合成中至关重要,为产物和回收起始物料提供高对映选择性和产率。在非酶动力学分辨的过程中使用手性催化剂是这一研究领域中一个非常重要的领域(Pellissier, 2011)。

酶催化和水解酶

在酶过程中,类似于所讨论的噻唑烷衍生物可能与羧酸酯水解酶(CEHs)等酶相互作用。这些酶催化羧酸酯的水解,并表现出广泛的底物特异性。CEHs在各种工业应用中非常有价值,并且是蛋白质工程和潜在工业应用领域的广泛研究对象(Oh et al., 2019)。

环境影响和对羟基苯甲酸酯的命运

虽然与所讨论的化合物没有直接关联,但考虑类似化学结构的环境方面是至关重要的。例如,羟基苯甲酸酯共享酯功能团,被用作防腐剂,并由于其潜在的弱内分泌干扰物质特性以及在地表水和沉积物中的普遍存在而引起关注。了解类似化合物的环境命运和行为对评估潜在的环境风险至关重要(Haman et al., 2015)。

先进药物合成

在药物合成的背景下,(R)-4-氰基噻唑烷-3-羧酸叔丁酯的多功能化学结构可能具有重要意义。具有类似骨架的化合物已被用于合成广泛范围的生物活性化合物,表明这类结构在药物化学和药物开发中的潜力(Zhang et al., 2021)。

安全和危害

未来方向

Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches . Particular interest has been paid to methodologies with minimal environmental impact . This suggests that future research may continue to focus on developing more efficient and environmentally friendly methods for the synthesis and modification of ester compounds .

属性

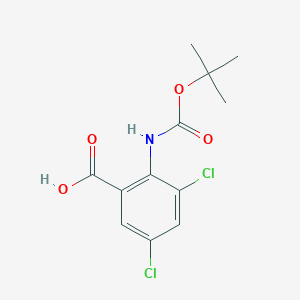

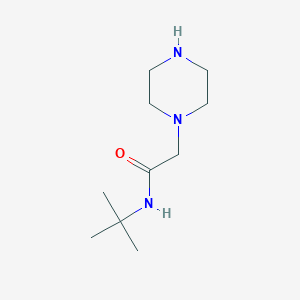

IUPAC Name |

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZOKOCBWIYDLT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374109 |

Source

|

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester | |

CAS RN |

391248-15-0 |

Source

|

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)